2-Thiabicyclo[2.2.1]heptan-3-ylmethanol
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Overview
Description
2-Thiabicyclo[221]heptan-3-ylmethanol is an organic compound characterized by a bicyclic structure containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Thiabicyclo[2.2.1]heptan-3-ylmethanol can be synthesized from 2-thiabicyclo[2.2.1]heptan-3-one. The synthesis involves the reduction of the ketone group to a hydroxyl group. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis from bio-based olefin carboxylic acids. The process yields the compound in high purity and involves steps such as catalytic hydrogenation and purification .
Chemical Reactions Analysis
Types of Reactions
2-Thiabicyclo[2.2.1]heptan-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted alcohols .
Scientific Research Applications
2-Thiabicyclo[2.2.1]heptan-3-ylmethanol has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polythioesters with high chemical recyclability and intrinsic crystallinity.
Materials Science: The compound is utilized in the development of materials with high thermal stability and mechanical strength.
Biological Studies: It serves as a model compound in studies of sulfur-containing organic molecules and their biological activities.
Mechanism of Action
The mechanism of action of 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The sulfur atom in the bicyclic structure can participate in redox reactions, affecting the compound’s overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
2-Thiabicyclo[2.2.1]heptan-3-one: A precursor to 2-Thiabicyclo[2.2.1]heptan-3-ylmethanol, differing by the presence of a ketone group instead of a hydroxyl group.
Bicyclo[2.2.1]heptan-3-ylmethanol: Similar in structure but lacks the sulfur atom, resulting in different chemical properties.
Uniqueness
This compound is unique due to the presence of both a sulfur atom and a hydroxyl group in its bicyclic structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-thiabicyclo[2.2.1]heptan-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c8-4-7-5-1-2-6(3-5)9-7/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHFZHXWZLVPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(S2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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